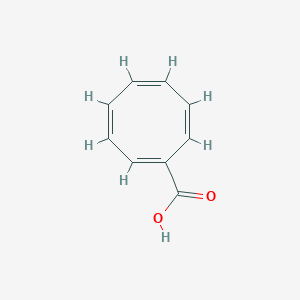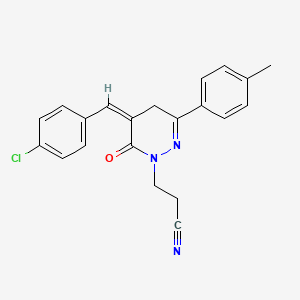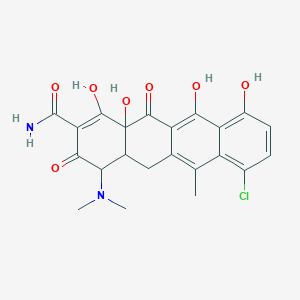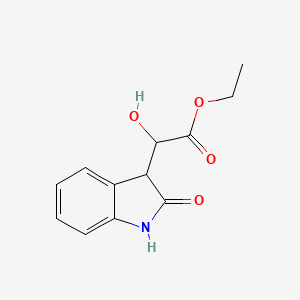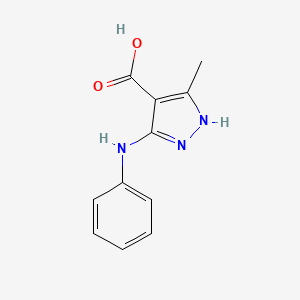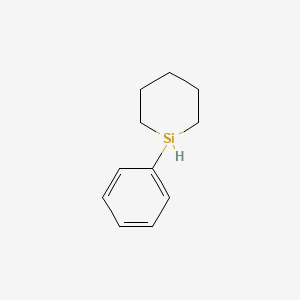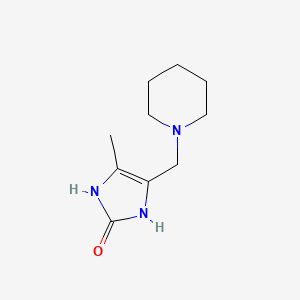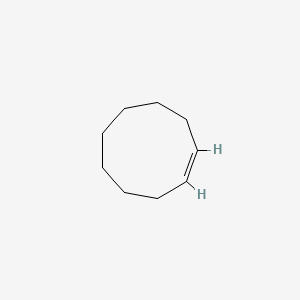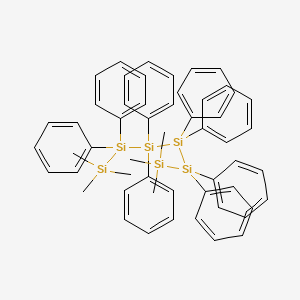
Hexasilane, 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane: is a unique organosilicon compound with the molecular formula C54H58Si6 and a molecular weight of 875.58 g/mol This compound is characterized by its six silicon atoms, each bonded to phenyl and methyl groups, forming a highly symmetrical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide in the presence of a catalyst. The reaction proceeds under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, nucleophiles like Grignard reagents.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The phenyl and methyl groups attached to the silicon atoms also play a role in modulating the compound’s properties and reactivity .
Comparación Con Compuestos Similares
- 1,1,1,3,3,3-hexamethyl-2-phenyltrisilane
- 2,2,4,4,6,6-hexamethyl-1,3,5-cyclohexanetrione
- 1,1,1,6,6,6-hexaphenyl-3-methyl-3-hexene
- 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane
- 1,1,1,6,6,6-hexaphenyl-hexane-2,5-dione
Uniqueness: 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane stands out due to its highly symmetrical structure and the presence of multiple silicon atoms. This unique arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
89634-96-8 |
|---|---|
Fórmula molecular |
C54H58Si6 |
Peso molecular |
875.5 g/mol |
Nombre IUPAC |
[diphenyl(trimethylsilyl)silyl]-[[diphenyl(trimethylsilyl)silyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C54H58Si6/c1-55(2,3)57(47-31-15-7-16-32-47,48-33-17-8-18-34-48)59(51-39-23-11-24-40-51,52-41-25-12-26-42-52)60(53-43-27-13-28-44-53,54-45-29-14-30-46-54)58(56(4,5)6,49-35-19-9-20-36-49)50-37-21-10-22-38-50/h7-46H,1-6H3 |
Clave InChI |
IXJFUGGPAKDQJD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


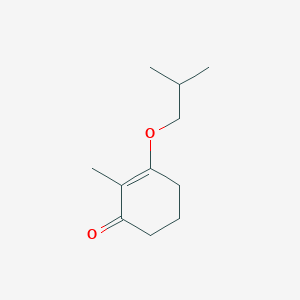

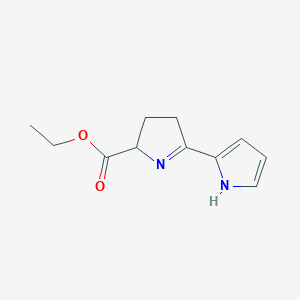
![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
